Fmoc-N-propargyl-MPBA

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

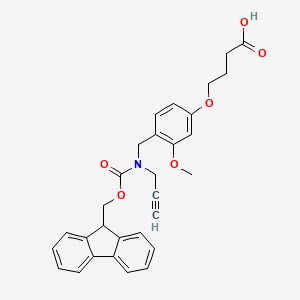

C30H29NO6 |

|---|---|

Molekulargewicht |

499.6 g/mol |

IUPAC-Name |

4-[4-[[9H-fluoren-9-ylmethoxycarbonyl(prop-2-ynyl)amino]methyl]-3-methoxyphenoxy]butanoic acid |

InChI |

InChI=1S/C30H29NO6/c1-3-16-31(19-21-14-15-22(18-28(21)35-2)36-17-8-13-29(32)33)30(34)37-20-27-25-11-6-4-9-23(25)24-10-5-7-12-26(24)27/h1,4-7,9-12,14-15,18,27H,8,13,16-17,19-20H2,2H3,(H,32,33) |

InChI-Schlüssel |

VYWLLSRJVDDCOE-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC(=C1)OCCCC(=O)O)CN(CC#C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

What is the structure of Fmoc-N-propargyl-MPBA?

An In-depth Technical Guide to the Structure and Application of Fmoc-N-propargyl-MPBA

For researchers, scientists, and professionals engaged in drug development and peptide chemistry, a comprehensive understanding of specialized chemical linkers is paramount. This compound is a key reagent utilized in solid-phase synthesis and bioconjugation, valued for its unique structural features that facilitate the assembly of complex biomolecules. This guide provides a detailed examination of its molecular architecture, properties, and a generalized protocol for its application.

Core Structure of this compound

This compound is a propargyl-substituted linker molecule derived from 4-hydroxy-3-methoxybenzaldehyde.[1][2][3] Its structure is designed for use in standard Fmoc-based solid-phase peptide synthesis (SPPS). The molecule can be conceptually divided into three primary functional components:

-

The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group attached to the nitrogen atom of the amino acid core. It is a standard protecting group in peptide synthesis, preventing unwanted reactions at the N-terminus during the coupling of subsequent amino acids.

-

The MPBA (4-methoxy-L-phenylalanine backbone derivative) Core: This forms the central scaffold of the molecule. It is derived from a phenylalanine analogue, providing the structural backbone for the linker.

-

The N-propargyl Group: This is an alkyne-containing functional group. The terminal alkyne is a key reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2][3] This allows for the efficient and specific conjugation of the linker to molecules bearing an azide (B81097) group.

The systematic IUPAC name for the core amino acid structure, without the Fmoc and propargyl groups, is related to a modified phenylalanine. The entire molecule is specifically designed to be attached to a solid support and then elongated through standard peptide coupling procedures.[2][3]

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 1009362-00-8 | [1] |

| Molecular Formula | C30H29NO6 | [2] |

| Molecular Weight | 499.55 g/mol | [2] |

Molecular Structure Visualization

The following diagram, generated using the DOT language, illustrates the chemical structure of this compound, highlighting its key functional groups.

References

The Strategic Application of Fmoc-N-propargyl-MPBA in Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Fmoc-N-propargyl-MPBA linker, a specialized chemical tool for Solid-Phase Peptide Synthesis (SPPS). Its unique propargyl functionality offers a versatile handle for the post-synthetic modification of peptides through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the straightforward introduction of a wide array of functionalities to the C-terminus of a synthetic peptide, including fluorophores, radiolabels, and polyethylene (B3416737) glycol (PEG) chains, thereby expanding the landscape of peptide-based therapeutics and research tools.

Core Mechanism of Action

This compound (Fmoc-N-propargyl-4-methoxybenzylamine) is a linker designed for standard Fmoc-based SPPS. The synthesis workflow can be conceptualized in four main stages:

-

Immobilization: The linker is covalently attached to an amino-functionalized solid support, typically an aminomethyl polystyrene resin. This is achieved through a standard amide bond formation, coupling the carboxylic acid of the MPBA linker to the amino groups of the resin.

-

Peptide Elongation: With the linker securely anchored, the peptide chain is assembled in the C-to-N direction through iterative cycles of Fmoc deprotection with a mild base (e.g., piperidine (B6355638) in DMF) and subsequent coupling of Fmoc-protected amino acids.

-

Cleavage: Upon completion of the peptide sequence, the peptide is cleaved from the resin. The MPBA linker is designed to be labile to strong acids, such as trifluoroacetic acid (TFA). The cleavage process results in a peptide with a C-terminal propargyl amide. Simultaneously, the acid-labile side-chain protecting groups of the amino acids are removed.

-

Post-Synthetic Modification (Click Chemistry): The terminal alkyne group of the cleaved peptide serves as a reactive handle for CuAAC. In the presence of a copper(I) catalyst, it will readily and specifically react with an azide-containing molecule to form a stable triazole ring, yielding the final modified peptide.

Quantitative Data Overview

While specific quantitative data for the this compound linker is not extensively detailed in publicly available literature, the following tables provide representative data for peptide synthesis and modification based on standard Fmoc-SPPS methodologies and click chemistry reactions. These values should be considered as general guidelines, as actual yields and purities are highly dependent on the peptide sequence, length, and specific reaction conditions.

Table 1: Representative Peptide Synthesis Yield and Purity

| Parameter | Typical Range | Factors Influencing Outcome |

| Crude Peptide Yield | 60-90% | Peptide sequence and length, resin loading, coupling efficiency, and handling losses. |

| Purity of Crude Peptide | 50-85% | Aggregation during synthesis, side reactions (e.g., aspartimide formation), and incomplete deprotection or coupling. |

| Purity after HPLC Purification | >95% | Efficiency of the purification method and resolution of the HPLC column. |

Table 2: Representative Click Reaction Efficiency

| Parameter | Typical Range | Factors Influencing Outcome |

| Conversion to Click Product | >90% | Purity of the peptide and azide, catalyst system, solvent, and reaction time. |

| Yield of Purified Click Product | 70-95% | Efficiency of the click reaction and subsequent purification steps. |

Experimental Protocols

The following are detailed, representative protocols for the use of this compound in SPPS.

Protocol 1: Attachment of this compound to Aminomethyl Resin

Objective: To immobilize the linker onto the solid support.

Materials:

-

Aminomethyl polystyrene resin

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Swell the aminomethyl polystyrene resin in DMF for 1-2 hours in a reaction vessel.

-

Drain the DMF.

-

In a separate flask, dissolve this compound (1.5 equivalents relative to resin loading) and HOBt (1.5 equivalents) in DMF.

-

Add DIC (1.5 equivalents) to the solution and allow it to pre-activate for 10 minutes.

-

Add the activated linker solution to the swollen resin.

-

Agitate the mixture at room temperature for 4-6 hours.

-

Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

-

Dry the resin under vacuum.

Protocol 2: Standard Fmoc-SPPS Cycle

Objective: To elongate the peptide chain on the functionalized resin.

Materials:

-

This compound-functionalized resin

-

Fmoc-protected amino acids

-

Deprotection solution: 20% piperidine in DMF

-

Coupling reagents: e.g., HATU, HOBt, or DIC

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: DMF, DCM

Procedure:

-

Fmoc Deprotection:

-

Swell the resin in DMF.

-

Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

-

Treat the resin again with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-amino acid (3-4 equivalents), a coupling agent (e.g., HATU, 3-4 equivalents), and HOBt (3-4 equivalents) in DMF.

-

Add DIPEA (6-8 equivalents) to the activation mixture.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat steps 1 and 2 for each subsequent amino acid in the sequence.

Protocol 3: Cleavage of the Peptide from the Resin

Objective: To release the C-terminal propargylated peptide from the solid support.

Materials:

-

Peptide-bound resin

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

-

Cold diethyl ether

Procedure:

-

Ensure the N-terminal Fmoc group of the final amino acid has been removed.

-

Wash the peptide-resin thoroughly with DCM and dry it under vacuum.

-

Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge the suspension to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate an azide-containing molecule to the C-terminal propargyl group of the peptide.

Materials:

-

C-terminal propargylated peptide

-

Azide-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., a mixture of water and t-butanol)

Procedure:

-

Dissolve the propargylated peptide in the chosen solvent system.

-

Add the azide-containing molecule (1.1-1.5 equivalents).

-

In a separate vial, prepare a fresh solution of CuSO₄.

-

In another vial, prepare a fresh solution of sodium ascorbate.

-

Add the CuSO₄ solution to the peptide/azide mixture, followed by the sodium ascorbate solution.

-

Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by HPLC or LC-MS.

-

Once the reaction is complete, purify the final conjugated peptide by reverse-phase HPLC.

Visualizations of the Workflow and Mechanisms

The following diagrams illustrate the key stages of utilizing the this compound linker in SPPS.

Caption: Overall workflow of SPPS using the this compound linker.

Caption: Simplified mechanism of cleavage and subsequent click chemistry.

Conclusion

The this compound linker is a powerful tool in modern peptide chemistry, enabling the synthesis of C-terminally propargylated peptides that are amenable to a wide range of post-synthetic modifications via click chemistry. This approach facilitates the development of complex peptide conjugates for diverse applications in research and drug development. While specific performance metrics for this linker are not widely published, the protocols and expected outcomes outlined in this guide, based on established SPPS principles, provide a solid foundation for its successful implementation.

An In-Depth Technical Guide to Fmoc-N-propargyl-MPBA: Properties and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-propargyl-MPBA (Fluorenylmethyloxycarbonyl-N-propargyl-4-hydroxy-3-methoxybenzylamine) is a specialized chemical linker that plays a crucial role in modern drug discovery and development. As a propargyl-substituted 4-hydroxy-3-methoxybenzylamine (MPBA) derivative, it integrates the principles of Fmoc-based solid-phase peptide synthesis (SPPS) with the versatility of click chemistry. This bifunctional nature allows for the straightforward incorporation of a reactive handle into peptides and other biomolecules, facilitating their subsequent modification, labeling, or conjugation.

This technical guide provides a comprehensive overview of the chemical properties and solubility of this compound. It also details standardized experimental protocols for its application in solid-phase synthesis and click chemistry reactions, offering a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development.

Chemical Properties

This compound is a solid material at room temperature. Its core structure is derived from 4-hydroxy-3-methoxybenzaldehyde and features a terminal alkyne group, making it a ready participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₀H₂₉NO₆ |

| Molecular Weight | 499.55 g/mol |

| Appearance | Solid |

| CAS Number | 1009362-00-8 |

Solubility

Table 2: Expected Solubility of this compound

| Solvent | Expected Solubility |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Water | Insoluble |

Experimental Protocols

The utility of this compound lies in its seamless integration into two powerful chemical methodologies: Fmoc-based solid-phase peptide synthesis and click chemistry.

Incorporation into Peptides via Fmoc-Based Solid-Phase Synthesis

This compound can be readily incorporated into a peptide sequence during standard Fmoc-based solid-phase synthesis.[1] This process involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support.

Protocol 1: General Procedure for Fmoc-SPPS

-

Resin Swelling: Swell the desired solid-phase resin (e.g., Rink amide, Wang resin) in a suitable solvent such as DMF for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with a 20% solution of piperidine (B6355638) in DMF for 5-20 minutes.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the deprotection byproducts.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid (including this compound) using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF. Add this solution to the resin and allow it to react for 1-2 hours.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired sequence.

-

Final Deprotection and Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to remove all protecting groups and cleave the peptide from the solid support.

References

The Propargyl Group: A Linchpin in Advanced Peptide-Based Drug Discovery

An In-depth Technical Guide on the Role of the Propargyl Group in Fmoc-N-propargyl-MPBA for Researchers, Scientists, and Drug Development Professionals.

The strategic incorporation of chemically versatile functional groups is a cornerstone of modern drug discovery and development. Among these, the propargyl group, with its terminal alkyne functionality, has emerged as a powerful tool for forging novel molecular architectures. This technical guide delves into the pivotal role of the propargyl group within the context of the this compound linker, a key reagent in solid-phase peptide synthesis (SPPS) and the generation of sophisticated peptide libraries for high-throughput screening.

The Propargyl Group: A Gateway to Bioorthogonality

The propargyl group is a 2-propynyl functional group with the structure HC≡C−CH₂−.[1] Its significance in medicinal chemistry and chemical biology stems primarily from the reactivity of its terminal alkyne. This alkyne is a key participant in one of the most reliable and widely used "click chemistry" reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3] This reaction forms a stable triazole linkage between the alkyne-containing molecule and an azide-functionalized partner. The bioorthogonal nature of this reaction, meaning it proceeds with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes, makes the propargyl group an invaluable asset for bioconjugation.[2]

In the realm of drug discovery, the propargyl moiety has been instrumental in the development of targeted therapeutic proteins.[4] Its incorporation into small molecules and peptides opens up avenues for further synthetic elaboration and functionalization, enabling the construction of complex bioactive molecules.[5]

This compound: A Versatile Linker for Peptide Modification

This compound is a propargyl-substituted MPBA (4-hydroxy-3-methoxybenzaldehyde) linker designed for use in standard Fmoc-based solid-phase chemistry.[2][6] The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for its seamless integration into established peptide synthesis workflows.[7] The core utility of this linker lies in its ability to introduce a propargyl group onto a peptide, thereby equipping it for subsequent modification via CuAAC.[2][6] This enables the site-specific conjugation of a wide array of molecules, including fluorophores, affinity tags, and other peptides, to a solid-phase-synthesized peptide.[1]

Quantitative Data Summary

The following table summarizes key quantitative data related to the application of propargyl-functionalized peptides in a biomimetic screening assay for the corticotropin-releasing factor 1 (CRF1) receptor, a class-B G protein-coupled receptor (GPCR).[8]

| Parameter | Value | Compound | Assay | Reference |

| EC50 | 4 nM | Optimized Peptide Probe | Cell-based CRF1 Receptor Activation Assay | [8] |

Experimental Protocols

Detailed methodologies for the key experiments involving the use of a propargyl-functionalized peptide library are provided below. These protocols are adapted from the biomimetic screening of class-B GPCRs as described by Devigny et al. (2011).[8]

Protocol 1: Solid-Phase Synthesis of Acetylene-Tagged Peptides

This protocol outlines the synthesis of a peptide library with a C-terminal propargyl group using a linker analogous to this compound on a solid support.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

This compound linker

-

Coupling reagents (e.g., HATU, HBTU)

-

N,N-Diisopropylethylamine (DIEA)

-

Piperidine (B6355638) solution (20% in DMF)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the synthesis vessel.

-

Linker Coupling:

-

Dissolve this compound (3 eq.), coupling reagent (3 eq.), and DIEA (6 eq.) in DMF.

-

Add the solution to the swollen resin and agitate for 2 hours at room temperature.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.

-

Wash the resin extensively with DMF.

-

-

Amino Acid Coupling:

-

Activate the desired Fmoc-amino acid (3 eq.) with a coupling reagent (3 eq.) and DIEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin and react for 1-2 hours.

-

Monitor coupling completion with a Kaiser test.

-

Wash the resin with DMF.

-

-

Repeat Fmoc deprotection and amino acid coupling cycles until the desired peptide sequence is assembled.

-

Final Fmoc Deprotection: Remove the N-terminal Fmoc group as described in step 3.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[9]

-

Precipitate the peptide in cold diethyl ether and collect by centrifugation.

-

Lyophilize the crude peptide.

-

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified carrier peptide to the resin-bound, acetylene-tagged peptide library.

Materials:

-

Resin-bound acetylene-tagged peptide library (from Protocol 1)

-

Azide-modified carrier peptide (e.g., derived from the CRF C-terminus)[8]

-

Copper(I) iodide (CuI)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous DMF

Procedure:

-

Resin Preparation: Swell the resin-bound peptide library in DMF.

-

Reaction Mixture Preparation:

-

In a separate vial, dissolve the azide-modified carrier peptide (5 eq.) in DMF.

-

-

Catalyst Addition: To the synthesis vessel containing the resin, add CuI (1-2 eq.) and DIPEA (5-10 eq.).

-

Conjugation Reaction:

-

Add the solution of the azide-modified carrier peptide to the resin.

-

Agitate the mixture at room temperature for 4-16 hours.

-

-

Washing: Wash the resin thoroughly with DMF, DCM, and methanol.

-

Cleavage and Purification: Cleave the conjugated peptide from the resin and purify as described in Protocol 1.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes and relationships discussed in this guide.

Caption: Experimental workflow for the synthesis and screening of a peptide library.

Caption: Simplified signaling pathway of the CRF1 receptor activation.

Conclusion

The propargyl group, when incorporated into a versatile linker like this compound, serves as a powerful enabling technology in peptide-based drug discovery. Its ability to participate in highly efficient and bioorthogonal click chemistry reactions facilitates the rapid generation and modification of peptide libraries. This, in turn, allows for innovative screening approaches, such as the biomimetic screening of GPCRs, leading to the identification of potent and specific modulators of important therapeutic targets. The methodologies and concepts outlined in this guide underscore the strategic importance of the propargyl group in advancing the frontiers of chemical biology and drug development.

References

- 1. This compound-参数-MedChemExpress (MCE) [antpedia.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biomimetic screening of class-B G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tools.thermofisher.com [tools.thermofisher.com]

A Technical Guide to Preliminary Investigations Using Alkyne-Modified Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of alkyne-modified linkers in bioconjugation, with a focus on their application in drug development, diagnostics, and proteomics. It covers the foundational chemistries, comparative performance data, and detailed experimental protocols relevant to preliminary investigations in this field.

Introduction to Alkyne-Modified Linkers and Bioorthogonal Chemistry

Alkyne-modified linkers are indispensable tools in modern chemical biology and drug development. Their utility stems from the ability of the alkyne functional group to participate in highly specific and efficient bioorthogonal reactions, most notably azide-alkyne cycloadditions. These reactions, often termed "click chemistry," enable the precise covalent ligation of two molecules in complex biological environments without interfering with native biochemical processes.[1][2]

There are two primary categories of alkyne linkers used in bioconjugation:

-

Terminal Alkynes (e.g., Propargyl groups): These linkers participate in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is known for its rapid kinetics and high yields.[2] However, the requisite copper(I) catalyst can exhibit cytotoxicity, which may limit its application in living systems.[3] The development of advanced ligands like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) has significantly improved the biocompatibility of CuAAC by stabilizing the copper(I) catalyst and minimizing the generation of reactive oxygen species.[3][4]

-

Strained Cyclooctynes (e.g., DBCO, BCN): These linkers are employed in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click reaction. The high ring strain of the cyclooctyne (B158145) drives the reaction forward with an azide-bearing molecule, eliminating the need for a toxic catalyst.[3][5] This makes SPAAC exceptionally well-suited for applications in live cells and in vivo.[6]

The choice between these linker types depends on the specific experimental context, balancing the need for rapid kinetics against the requirement for absolute biocompatibility. Polyethylene Glycol (PEG) spacers are often incorporated into these linkers to enhance hydrophilicity and reduce steric hindrance.[7]

Data Presentation: Comparative Performance of Alkyne Linkers

The selection of an appropriate alkyne linker and conjugation strategy is critical for experimental success. The following tables summarize key quantitative data comparing the performance of different click chemistry reactions and linkers.

Table 1: Kinetic Comparison of Bioconjugation Chemistries

This table compares the second-order rate constants of the primary click chemistry reactions. Higher rate constants indicate faster reactions, which are advantageous when working with low concentrations of reactants.

| Reaction Pair | Chemistry | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristics | References |

| Terminal Alkyne + Azide | CuAAC | 10 - 100 | Very fast kinetics, but requires a copper catalyst. | [2] |

| BCN + Azide | SPAAC | ~0.3 - 1.0 | Copper-free. Smaller and less hydrophobic than DBCO. | [8] |

| DBCO + Azide | SPAAC | ~1.0 - 2.0 | Copper-free. Generally faster kinetics than BCN due to higher ring strain. | [5][8] |

| TCO + Tetrazine | IEDDA | >1,000 | Exceptionally rapid kinetics, orders of magnitude faster than SPAAC. | [2][8] |

Table 2: Stability Comparison of Strained Alkyne (SPAAC) Linkers

Linker stability is crucial for maintaining the integrity of a bioconjugate, particularly in the reducing environment of the cell or during prolonged in vivo studies.

| Linker | Condition / Environment | Stability (Half-life, t½) | Notes | References |

| BCN | Glutathione (GSH) | ~6 hours | More stable in the presence of common biological reducing agents compared to DBCO. | [8] |

| DBCO | Glutathione (GSH) | ~71 minutes | Less stable in the presence of thiols. | [8] |

| BCN | Intracellular (Immune Phagocytes) | Low (79% degraded after 24h) | May be less suitable for long-term intracellular tracking. | [8] |

| DBCO | Intracellular (Immune Phagocytes) | Moderate (36% degraded after 24h) | Shows greater stability within cells compared to BCN. | [8] |

Core Methodologies and Experimental Protocols

This section provides detailed protocols for the modification of a monoclonal antibody (mAb) with a strained alkyne and the subsequent conjugation of an azide-functionalized payload to create an Antibody-Drug Conjugate (ADC).

Protocol 1: Modification of a Monoclonal Antibody with a DBCO Linker

This protocol describes the functionalization of an antibody's lysine (B10760008) residues with a DBCO-PEG-NHS ester. The N-hydroxysuccinimide (NHS) ester reacts with primary amines on the antibody to form a stable amide bond.

Materials:

-

Monoclonal Antibody (mAb) at 1-2 mg/mL in Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

DBCO-PEG-NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

PBS buffer, pH 8.0-8.5

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or centrifugal filter device (30 kDa MWCO) for purification

Procedure:

-

Prepare Antibody: Exchange the antibody into a PBS buffer at pH 8.0-8.5 to facilitate the reaction with the NHS ester. Ensure the antibody concentration is between 1-2 mg/mL.

-

Prepare DBCO Stock Solution: Immediately before use, dissolve the DBCO-PEG-NHS ester in anhydrous DMSO to create a 10 mM stock solution.

-

Conjugation Reaction: a. Add a 10-fold molar excess of the 10 mM DBCO-PEG-NHS stock solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to prevent antibody denaturation.[9] b. Incubate the reaction for 1-2 hours at room temperature with gentle agitation.[]

-

Purification: a. Remove unreacted DBCO-PEG-NHS ester and DMSO by either SEC or repeated buffer exchange using a centrifugal filter device. b. The purification should be performed using PBS at pH 7.4.

-

Characterization: a. Determine the final concentration of the DBCO-modified antibody using a BCA assay or by measuring absorbance at 280 nm. b. Confirm successful conjugation via mass spectrometry, observing an increase in mass corresponding to the attached DBCO linker.

Protocol 2: Conjugation of an Azide-Payload to a DBCO-Modified Antibody (SPAAC)

This protocol details the copper-free click reaction between the DBCO-functionalized antibody and an azide-containing payload (e.g., a cytotoxic drug or fluorescent dye).

Materials:

-

Purified DBCO-modified mAb (from Protocol 3.1) in PBS, pH 7.4

-

Azide-functionalized payload

-

Anhydrous DMSO

-

Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase Liquid Chromatography (RP-LC) system for analysis

Procedure:

-

Prepare Payload Stock Solution: Dissolve the azide-functionalized payload in anhydrous DMSO to create a 10-20 mM stock solution.

-

Conjugation Reaction: a. To the DBCO-modified antibody solution, add a 5 to 10-fold molar excess of the azide-payload stock solution.[11] b. Incubate the reaction mixture at 4°C for 12-18 hours or at room temperature for 2-4 hours with gentle end-over-end mixing.[8][9][12]

-

Purification: a. Purify the resulting ADC to remove excess, unreacted payload using SEC or a centrifugal filter device (30 kDa MWCO). b. Concentrate the purified ADC to the desired final concentration.

-

Characterization and Data Analysis: a. Determine Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical quality attribute.[13][14] This can be determined using several methods: i. UV-Vis Spectrophotometry: By measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug's chromophore), the concentrations of both components can be calculated, yielding the average DAR.[1][] ii. Hydrophobic Interaction Chromatography (HIC): As more hydrophobic drug molecules are conjugated to the antibody, its retention time on a HIC column increases. This allows for the separation of antibody species with different numbers of conjugated drugs (DAR0, DAR2, DAR4, etc.), and the average DAR can be calculated from the relative peak areas.[9][] iii. LC-MS: Mass spectrometry can be used to determine the exact mass of the different drug-loaded antibody species, allowing for a precise calculation of the DAR.[1][14]

Visualizations: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the use of alkyne-modified linkers.

Chemical Reaction Mechanisms

Caption: Comparison of CuAAC and SPAAC reaction mechanisms.

Experimental Workflow for ADC Production via SPAAC

Caption: General experimental workflow for producing an ADC using SPAAC.

Conceptual Pathway for ADC Mechanism of Action

Caption: Conceptual mechanism of action for a typical antibody-drug conjugate.

References

- 1. [Determination of drug antibody ratio in an antibody-drug conjugate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 3. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. lifetein.com [lifetein.com]

- 13. Antibody Conjugation Technologies | Chemical Linkers in Antibody–Drug Conjugates (ADCs) | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 14. agilent.com [agilent.com]

Unlocking Bioconjugation Potential: A Technical Guide to Fmoc-N-propargyl-MPBA

For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of Fmoc-N-propargyl-MPBA, a versatile linker poised to advance bioconjugation strategies. This document details its application in solid-phase peptide synthesis and subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the creation of potent, targeted biomolecules.

This compound (Fmoc-N-propargyl-4-boronophenylalanine) is a propargyl-substituted linker derived from 4-hydroxy-3-methoxybenzaldehyde.[1][2] Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group, making it amenable to standard solid-phase peptide synthesis (SPPS) protocols. The key feature of this linker is its terminal alkyne group, which serves as a handle for "click chemistry," specifically the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the covalent attachment of azide-modified molecules, such as carrier peptides, fluorescent dyes, or drug payloads, to the synthesized peptide.[1][2]

A significant application of this technology is in the biomimetic screening of G protein-coupled receptors (GPCRs), particularly class-B GPCRs, which are crucial targets in drug discovery for mood disorders and other conditions. By incorporating this compound into a peptide library, researchers can create acetylene-tagged peptides. These can then be conjugated to an azide-modified carrier peptide, effectively mimicking the natural activation mechanism of these receptors. This approach has been successfully used to probe the molecular interactions of corticotropin-releasing factor (CRF) with its receptor, CRF(1)R.[1]

Data Presentation

The following table summarizes the quantitative data from a biomimetic screening study utilizing peptides functionalized via this compound and CuAAC. The study aimed to identify potent agonists for the CRF(1) receptor.

| Peptide Conjugate ID | Sequence Motif | Carrier Peptide | EC50 (nM) |

| Optimized Probe | [Specific Sequence] | Azide-modified CRF C-terminus | 4 |

| Initial Fragment 1 | [Sequence A] | Azide-modified CRF C-terminus | >10,000 |

| Initial Fragment 2 | [Sequence B] | Azide-modified CRF C-terminus | >10,000 |

EC50 values represent the concentration of the peptide conjugate required to elicit a half-maximal response in a cell-based CRF(1) receptor activation assay. The use of a high-affinity carrier peptide enhanced the potency of the initial fragments by over four orders of magnitude.[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Acetylene-Tagged Peptides

This protocol outlines the general steps for synthesizing a peptide with a C-terminal alkyne modification using this compound.

Materials:

-

This compound

-

Rink Amide resin

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine (B6355638) solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Diethyl ether

Methodology:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling protocol with HBTU/HOBt and DIPEA in DMF.

-

Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes.

-

Chain Elongation: Continue the peptide chain elongation by sequentially coupling the desired Fmoc-protected amino acids, with an Fmoc deprotection step after each coupling.

-

This compound Coupling: For the final coupling step, use this compound to introduce the terminal alkyne group.

-

Final Fmoc Deprotection: Remove the last Fmoc group with 20% piperidine in DMF.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the acetylene-tagged peptide to an azide-modified carrier molecule.

Materials:

-

Acetylene-tagged peptide

-

Azide-modified carrier peptide

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris-HCl buffer (pH 8.5)

-

DMSO

Methodology:

-

Reaction Setup: Dissolve the acetylene-tagged peptide and the azide-modified carrier peptide in a mixture of Tris-HCl buffer and DMSO.

-

Catalyst Preparation: Prepare fresh solutions of CuSO₄ and sodium ascorbate in water.

-

Reaction Initiation: Add the CuSO₄ solution to the peptide mixture, followed by the sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I) species.

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours with gentle agitation.

-

Reaction Monitoring: Monitor the progress of the reaction by LC-MS to confirm the formation of the triazole-linked conjugate.

-

Purification: Purify the resulting peptide conjugate by RP-HPLC to remove unreacted peptides and catalyst components.

Mandatory Visualization

The following diagrams illustrate the key processes described in this guide.

Caption: Workflow from SPPS to the final bioconjugate.

Caption: GPCR signaling initiated by a peptide agonist.

References

Methodological & Application

Application Notes and Protocols: Coupling of Fmoc-N-propargyl-MPBA to Solid-Phase Resins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-propargyl-MPBA is a specialized linker used in solid-phase peptide synthesis (SPPS) to introduce a terminal alkyne functionality. This propargyl group is a key component for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient intramolecular cyclization of peptides or conjugation to other molecules such as reporter tags, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains. This document provides detailed protocols for the coupling of this compound to common solid-phase synthesis resins and its subsequent application in on-resin peptide cyclization.

Data Presentation

While specific loading efficiencies for this compound are not widely published and should be determined experimentally for each batch of resin, the following table summarizes typical loading values achieved for standard Fmoc-amino acids on various resins, which can serve as a benchmark.

| Resin Type | Linker Type | Typical Loading Range (mmol/g) | Key Application |

| Wang Resin | p-Alkoxybenzyl alcohol | 0.25 - 0.70[1] | Synthesis of C-terminal peptide acids |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | 0.40 - 1.50 | Synthesis of protected peptide fragments; minimizes racemization |

| Rink Amide Resin | Amide linker | 0.40 - 0.80 | Synthesis of C-terminal peptide amides |

Note: The final loading is dependent on the initial substitution of the resin and the efficiency of the coupling reaction.

Experimental Protocols

Protocol 1: Coupling of this compound to Aminomethyl Polystyrene Resin

This protocol describes a standard method for coupling the carboxyl group of this compound to an amino-functionalized resin, such as Aminomethyl (AM) polystyrene or Rink Amide resin (after initial Fmoc deprotection).

Materials:

-

Aminomethyl polystyrene resin (or Rink Amide resin)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine (B6355638), 20% (v/v) in DMF

-

Solid-phase synthesis reaction vessel

-

Mechanical shaker or agitator

Procedure:

-

Resin Swelling: Place the desired amount of aminomethyl resin in the reaction vessel. Add sufficient DMF to swell the resin (approx. 10-15 mL per gram of resin) and agitate for 1-2 hours at room temperature.[2]

-

Resin Washing: After swelling, drain the DMF and wash the resin sequentially with DMF (3 times), DCM (3 times), and finally DMF (3 times).

-

Activation of this compound: In a separate vial, dissolve this compound (2-4 equivalents relative to the resin's theoretical substitution) and HOBt (or Oxyma) (2-4 equivalents) in a minimal amount of DMF. Add DIC (2-4 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.[3][4]

-

Coupling Reaction: Drain the DMF from the swollen and washed resin. Immediately add the pre-activated this compound solution to the resin.

-

Add DIPEA (4-8 equivalents) to the reaction slurry.

-

Agitate the mixture at room temperature for 2-12 hours. The reaction progress can be monitored using a Kaiser test on a small sample of resin beads. A negative Kaiser test (beads remain colorless or yellow) indicates complete coupling.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally Methanol (3 times) to remove any unreacted reagents and byproducts.[4]

-

Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF) for 30 minutes. Wash the resin again as described in step 7.

-

Drying: Dry the resin under vacuum to a constant weight.

Protocol 2: Determination of Resin Loading (Fmoc-Cleavage UV Spectrophotometry)

This protocol allows for the quantitative determination of the amount of this compound successfully coupled to the resin.[2][3][5]

Materials:

-

This compound-loaded resin (dried)

-

20% piperidine in DMF (v/v)

-

DMF, spectrophotometric grade

-

UV-Vis Spectrophotometer

-

1 cm path length quartz cuvettes

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the dried loaded resin into a small vial.[3]

-

Fmoc Cleavage: Add a precisely known volume (e.g., 1.0 mL) of 20% piperidine in DMF to the resin. Agitate the mixture for 1-2 hours to ensure complete cleavage of the Fmoc group.[2][3]

-

Dilution: Carefully take a small, precise aliquot (e.g., 100 µL) of the supernatant and dilute it with a known volume of DMF (e.g., in a 10 mL volumetric flask) to bring the absorbance into the linear range of the spectrophotometer (typically 0.1-1.0 AU).

-

Measurement: Measure the absorbance of the diluted solution at 301 nm against a blank of 20% piperidine in DMF diluted in the same manner.[5]

-

Calculation: Calculate the loading using the Beer-Lambert law:

-

Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of Piperidine Solution [mL]) / (ε × mass of resin [g] × path length [cm])

-

Where:

-

ε (molar extinction coefficient of the dibenzofulvene-piperidine adduct) = 7800 L mol⁻¹ cm⁻¹[5]

-

Path length is typically 1 cm.

-

-

Application: On-Resin Peptide Cyclization via Click Chemistry

Once the this compound linker is attached, a peptide chain can be elongated from it using standard Fmoc-SPPS protocols. To perform a cyclization, the peptide sequence must also contain an azide-functionalized amino acid (e.g., Fmoc-L-azidohomoalanine).

Protocol 3: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Peptide-resin containing both a terminal propargyl group and an azide-containing side chain.

-

Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)

-

Ascorbic acid or sodium ascorbate

-

2,6-Lutidine or DIPEA

-

Degassed DMSO or DMF

Procedure:

-

Resin Preparation: Swell the fully synthesized, protected peptide-resin in DCM for 10 minutes, then drain.

-

Catalyst Solution: In a separate flask, dissolve CuBr (1-2 equivalents relative to resin loading) in degassed DMSO (or DMF).[6]

-

Reaction Setup: Add the catalyst solution to the resin. Add aqueous ascorbic acid (1 equivalent) to the slurry.[6]

-

Add 2,6-lutidine (10 equivalents) and DIPEA (10 equivalents).[6]

-

Reaction: Purge the reaction vessel with nitrogen or argon for 5 minutes, seal it, and agitate at room temperature for 16-18 hours.[6]

-

Washing: After the reaction, drain the solution and wash the resin extensively with DMF (5 times), Isopropanol/DMSO (5:3 v/v, 3 times), and DCM (5 times) to remove all traces of copper.[6]

-

The cyclized peptide can then be cleaved from the resin using standard cleavage cocktails (e.g., TFA/TIS/H₂O).

Visualizations

Experimental Workflow for Resin Loading

Caption: Workflow for coupling this compound to an aminomethyl-functionalized resin.

Signaling Pathway for On-Resin Peptide Cyclization

Caption: Logical workflow for the synthesis and on-resin cyclization of a peptide.

References

Application Notes and Protocols for Fmoc-N-propargyl-MPBA in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Fmoc-N-propargyl-3-methoxy-4-(hydroxymethyl)phenoxyacetic acid (Fmoc-N-propargyl-MPBA) in solid-phase peptide synthesis (SPPS). This linker is particularly valuable for researchers aiming to introduce a propargyl group at the C-terminus of a peptide, enabling subsequent modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". The MPBA linker itself is an evolution of the traditional Wang linker, designed to minimize C-terminal amino acid racemization.[1][2]

The propargyl group serves as a versatile chemical handle for various applications, including peptide cyclization, conjugation to other molecules (such as fluorophores, polyethylene (B3416737) glycol (PEG), or small molecule drugs), and the development of peptidomimetics.[3][4][5] The protocols outlined below detail the step-by-step process from resin loading to the final cleavage of the modified peptide.

Data Presentation

The efficiency of solid-phase peptide synthesis is dependent on several factors, including the specific sequence, coupling reagents, and reaction conditions. While specific quantitative data for this compound is not extensively published, the following table summarizes typical expected values for Fmoc-based SPPS.

| Parameter | Typical Range | Notes |

| Linker Loading Efficiency | 0.3 - 0.8 mmol/g | Dependent on the resin and coupling conditions. Can be quantified by Fmoc cleavage assay. |

| Amino Acid Coupling Yield | > 99% | Per step, monitored by qualitative tests like the Kaiser test. |

| Fmoc Deprotection Yield | > 99% | Per step, can be monitored by UV spectroscopy of the piperidine-dibenzofulvene adduct. |

| On-Resin Click Reaction (CuAAC) Yield | High to quantitative | Reaction efficiency is typically very high under optimized conditions. |

| Final Peptide Purity (Crude) | 50 - 95% | Highly sequence-dependent. Purification by RP-HPLC is usually required. |

| Overall Yield (Crude) | 30 - 80% | Dependent on the length of the peptide and the efficiency of each step. |

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in solid-phase peptide synthesis.

Protocol 1: Coupling of this compound to Aminomethyl Resin

This protocol describes the initial loading of the this compound linker onto an aminomethyl-functionalized solid support (e.g., aminomethyl polystyrene).

Materials:

-

Aminomethyl polystyrene resin

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

-

1-Hydroxybenzotriazole (HOBt) or an equivalent additive

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Acetic Anhydride (B1165640)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the aminomethyl resin in DMF for 1-2 hours in a reaction vessel.

-

Reagent Preparation: In a separate vial, dissolve this compound (1.5-2 equivalents relative to the resin's substitution) and HOBt (1.5-2 equivalents) in DMF. Add DIC (1.5-2 equivalents) and allow to pre-activate for 10-15 minutes.

-

Coupling: Drain the DMF from the swollen resin and add the pre-activated linker solution. Agitate the mixture at room temperature for 2-4 hours.

-

Monitoring: Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

-

Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.

-

Final Washing: Wash the resin again with DMF (3x), DCM (3x), and MeOH (3x).

-

Drying: Dry the resin under vacuum.

-

Quantification: Determine the loading capacity of the resin by performing an Fmoc cleavage assay on a small, accurately weighed sample of the dried resin.

Protocol 2: Standard Fmoc-SPPS Elongation Cycle

This protocol describes the iterative steps for elongating the peptide chain.

Materials:

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU/HATU, DIC/HOBt)

-

DIPEA

-

20% (v/v) Piperidine (B6355638) in DMF

-

DMF, DCM

Procedure:

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.

-

Drain the solution and repeat the treatment for another 10-20 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/HATU) and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the reaction with the Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a double coupling.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat: Repeat this cycle until the desired peptide sequence is assembled.

Protocol 3: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the modification of the peptide via the C-terminal propargyl group while it is still attached to the solid support.

Materials:

-

Azide-containing molecule of interest

-

Copper(I) bromide (CuBr) or other Cu(I) source

-

Sodium ascorbate (B8700270)

-

2,6-Lutidine or DIPEA

-

DMF or a mixture of DMF/DCM/water

Procedure:

-

Resin Preparation: Swell the peptide-resin in the reaction solvent (e.g., DMF).

-

Reaction Mixture: In a separate vial, dissolve the azide-containing molecule (5-10 equivalents), sodium ascorbate (1-2 equivalents), and 2,6-lutidine or DIPEA (10 equivalents) in the reaction solvent.

-

Copper Addition: Add the CuBr (1 equivalent) to the reaction mixture. The solution may change color.

-

On-Resin Reaction: Add the reaction mixture to the swollen peptide-resin. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of Cu(I).

-

Agitation: Agitate the reaction mixture at room temperature for 12-24 hours.

-

Washing: After the reaction, wash the resin extensively with DMF, DCM, and a chelating wash (e.g., a solution of sodium diethyldithiocarbamate) to remove copper salts, followed by standard DMF and DCM washes.

Protocol 4: Cleavage and Deprotection of the Peptide

This protocol describes the final cleavage of the peptide from the MPBA linker and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT))

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Dry the peptide-resin thoroughly.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water. For peptides containing sensitive residues like Cys or Met, scavengers like EDT may be added.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Agitate at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Drying: Dry the crude peptide under vacuum.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Caption: Overall workflow for solid-phase synthesis using this compound.

Caption: The iterative cycle for peptide chain elongation in Fmoc-SPPS.

Caption: Workflow for on-resin modification via CuAAC click chemistry.

References

Application Notes and Protocols for Fmoc-N-propargyl-MPBA Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Fmoc-N-propargyl-MPBA in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions, a cornerstone of modern bioconjugation and drug development. The protocols are optimized for on-resin peptide modification, ensuring high efficiency and compatibility with standard Fmoc-based solid-phase peptide synthesis (SPPS).

This compound is a valuable building block that incorporates a terminal alkyne group, enabling the straightforward conjugation of azide-containing molecules such as fluorophores, PEG chains, small molecule drugs, or other peptides to a peptide synthesized on a solid support. The resulting 1,2,3-triazole linkage is highly stable, mimicking the planarity of an amide bond but with increased resistance to enzymatic and hydrolytic degradation.[1]

Core Concepts and Applications

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring.[2][3] This reaction is orthogonal to most functional groups present in peptides, allowing for specific modification without the need for side-chain protecting groups on the azide (B81097) or alkyne moieties during synthesis.[2]

Key Applications:

-

Peptide Labeling: Attachment of fluorescent dyes or radiolabels for imaging and diagnostic applications.[1][2]

-

Peptide Cyclization: On-resin head-to-tail or side-chain-to-side-chain cyclization to enhance peptide stability and bioactivity.[1][3][4]

-

Synthesis of Peptide Conjugates: Conjugation to polyethylene (B3416737) glycol (PEG) to improve solubility and pharmacokinetic profiles, or to cytotoxic drugs for targeted delivery.[1][5]

-

Surface Immobilization: Attaching peptides to surfaces for various biochemical assays.[2]

Experimental Protocols

Two primary protocols for on-resin CuAAC reactions are provided below, utilizing the most common and effective catalyst systems. These reactions are typically performed after the peptide sequence has been fully assembled on the solid support.

Protocol 1: Copper(I) Bromide and Base-Mediated On-Resin Click Reaction

This protocol utilizes Copper(I) Bromide (CuBr) as the catalyst source with amine bases to facilitate the reaction. It is a robust method, particularly effective in organic solvents like DMSO.

Materials:

-

Peptide-resin containing the this compound moiety

-

Azide-containing molecule (5-10 equivalents relative to resin loading)

-

Copper(I) Bromide (CuBr) (1-2 equivalents)

-

2,6-Lutidine (10 equivalents)

-

N,N-Diisopropylethylamine (DIEA) (10 equivalents)

-

Anhydrous Dimethyl Sulfoxide (DMSO), deoxygenated by bubbling with Nitrogen or Argon for at least 15 minutes

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Isopropanol

-

Standard solid-phase synthesis vessel and shaker

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM (10 mL/g of resin) for 15-30 minutes in the reaction vessel. Drain the DCM.[6]

-

Catalyst Preparation: In a separate, dry vial, completely dissolve CuBr (1 eq.) in deoxygenated DMSO (12 mL/g of resin).[6] The solution should be colorless or slightly yellow.

-

Reaction Setup: Add the CuBr/DMSO solution to the swollen resin.[6]

-

Add Reactants: Add the azide-containing molecule (5-10 eq.), followed by 2,6-lutidine (10 eq.) and DIEA (10 eq.).[4][6]

-

Inert Atmosphere: Purge the reaction vessel with nitrogen or argon for 5 minutes to ensure an oxygen-free environment.[6]

-

Reaction Incubation: Seal the vessel and shake gently at room temperature for 16-18 hours.[6] Reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

-

Resin Washing: After the reaction is complete, drain the reaction mixture. Wash the resin thoroughly according to the following sequence:

-

Drying: Dry the resin under vacuum. The modified peptide is now ready for cleavage from the support and subsequent purification.[6]

Protocol 2: Copper(II) Sulfate and Sodium Ascorbate (B8700270) On-Resin Click Reaction

This protocol uses the more common and often more convenient in situ generation of the Cu(I) catalyst from Copper(II) Sulfate (CuSO₄) and a reducing agent, Sodium Ascorbate. This system is highly effective in aqueous/organic solvent mixtures.

Materials:

-

Peptide-resin containing the this compound moiety

-

Azide-containing molecule (5-10 equivalents relative to resin loading)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1-0.5 equivalents)

-

Sodium Ascorbate (1-5 equivalents)

-

Solvent: A mixture of DMF and water (e.g., 4:1 v/v)

-

Dichloromethane (DCM)

-

Methanol

-

Standard solid-phase synthesis vessel and shaker

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes, then wash with DMF (3 times) to prepare for the reaction in the aqueous/organic mixture. Drain the solvent.

-

Reaction Setup: In the reaction vessel, add the azide-containing molecule (5-10 eq.) dissolved in the DMF/water solvent mixture.

-

Catalyst Addition: Add the Sodium Ascorbate (1-5 eq.) to the resin slurry, followed by the CuSO₄·5H₂O (0.1-0.5 eq.).[7] The solution should turn a yellow-orange color, indicating the formation of the active Cu(I) species.[7]

-

Reaction Incubation: Agitate the mixture at room temperature for 4-16 hours.[7] Monitor the reaction by LC-MS analysis of a cleaved sample.

-

Resin Washing: Once the reaction is complete, drain the reaction mixture. Wash the resin thoroughly with:

-

Drying: Dry the resin under vacuum.

-

Cleavage and Purification: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) and purify by reverse-phase HPLC.[7]

Data Presentation

The success of the on-resin CuAAC reaction is generally high, with yields often limited by the subsequent purification steps rather than the reaction itself.

Table 1: Summary of On-Resin CuAAC Reaction Conditions

| Parameter | Protocol 1 (CuBr/Base) | Protocol 2 (CuSO₄/Ascorbate) | Notes |

| Copper Source | Copper(I) Bromide (CuBr) | Copper(II) Sulfate (CuSO₄·5H₂O) | Cu(I) is the active catalytic species. |

| Equivalents (Cu) | 1-2 eq. | 0.1-0.5 eq. | Protocol 2 is truly catalytic. |

| Additives | 2,6-Lutidine, DIEA | Sodium Ascorbate (Reducing Agent) | Ascorbate reduces Cu(II) to Cu(I). |

| Equivalents (Additives) | 10 eq. each | 1-5 eq. | A slight excess of ascorbate is used. |

| Solvent | Anhydrous, Deoxygenated DMSO | DMF / Water (e.g., 4:1 v/v) | Protocol 1 is more sensitive to oxygen. |

| Temperature | Room Temperature | Room Temperature | Reactions are typically efficient at RT. |

| Reaction Time | 16-18 hours | 4-16 hours | Reaction time is substrate-dependent. |

| Expected Yield | High (>70%) | High (>70%) | Yields are reported post-purification.[3] |

Visualizations

Diagram 1: General Workflow for On-Resin Peptide Modification via Click Chemistry

Caption: Workflow for SPPS, on-resin click reaction, and final purification.

References

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Fmoc-N-propargyl-MPBA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the rapid and efficient formation of a stable 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097).[1][2] This bioorthogonal reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, chemical biology, and materials science.[1][3]

Fmoc-N-propargyl-MPBA is a specialized linker designed for use in Fmoc-based solid-phase peptide synthesis (SPPS).[4] It incorporates a propargyl (terminal alkyne) group, allowing for the post-synthetic, on-resin modification of peptides via CuAAC. This enables the site-specific conjugation of various molecules, such as fluorophores, affinity tags, imaging agents, or small molecule drugs, to a synthesized peptide. This application note provides detailed protocols for the incorporation of the this compound linker during SPPS and the subsequent on-resin CuAAC reaction, along with relevant data and a workflow for its application in biomimetic screening.

Data Presentation

While specific reaction yields for CuAAC can be highly dependent on the substrates (peptide sequence and azide partner), the following table summarizes typical conditions and expected outcomes for on-resin cycloaddition reactions.

| Parameter | Condition | Expected Outcome | Reference |

| Alkyne (Resin-Bound) | This compound anchored peptide | - | N/A |

| Azide Partner | 5 - 10 equivalents (relative to resin loading) | High conversion | [5] |

| Copper Source | CuSO₄·5H₂O (0.1 - 0.5 equivalents) or CuI (1-2 equivalents) | Catalyzes the reaction | [5] |

| Reducing Agent | Sodium Ascorbate (B8700270) (1 - 5 equivalents, for CuSO₄) | Reduces Cu(II) to the active Cu(I) state | [5] |

| Ligand (Optional) | THPTA or TBTA (0.5 - 1.25 equivalents relative to copper) | Accelerates reaction and protects biomolecules | [6] |

| Solvent | DMF, DMF/water, or THF | Solubilizes reagents | [5] |

| Temperature | Room Temperature | Efficient reaction | [5] |

| Reaction Time | 1 - 16 hours | Near-quantitative conversion | [5] |

| Yield | Typically high (>90% conversion) | Formation of the desired triazole product | [7] |

Experimental Protocols

Protocol 1: Incorporation of this compound Linker and Peptide Elongation via Fmoc-SPPS

This protocol outlines the manual procedure for attaching the this compound linker to an amino-functionalized resin and subsequent peptide chain elongation.

Materials:

-

Aminomethyl-functionalized resin (e.g., Rink Amide AM resin)

-

This compound

-

Fmoc-protected amino acids

-

Coupling reagents: HATU, HBTU, or HOBt/DIC

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Standard solid-phase synthesis vessel and shaker

Procedure:

-

Resin Swelling: Swell the aminomethyl resin in DMF for at least 30 minutes in the reaction vessel.

-

Linker Activation: In a separate vial, dissolve this compound (2 eq. relative to resin loading) and a coupling agent (e.g., HATU, 1.95 eq.) in DMF. Add DIPEA (4 eq.) and allow the mixture to pre-activate for 1-2 minutes.

-

Linker Coupling: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 2-4 hours.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes. Wash the resin as in step 4.

-

Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with a fresh portion of the deprotection solution for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Coupling: Activate the next Fmoc-amino acid (3-5 eq.) with a suitable coupling agent and base in DMF, then add it to the resin. Agitate for 1-2 hours.

-

Repeat Synthesis Cycle: Repeat steps 6-8 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction on the peptide-resin synthesized in Protocol 1.

Materials:

-

Peptide-resin with N-terminal propargyl group

-

Azide-containing molecule of interest (e.g., fluorescent dye, biotin-azide)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent: DMF/water (4:1 v/v)

-

Nitrogen or Argon source for degassing

Procedure:

-

Resin Preparation: Swell the peptide-resin from Protocol 1 in the reaction solvent (DMF/water) for 30 minutes.

-

Degassing: Thoroughly degas the solvent and the resin suspension by bubbling with nitrogen or argon for 15-20 minutes to prevent the oxidation of Cu(I).

-

Reagent Addition: To the resin suspension, add the azide-containing molecule (5-10 eq. relative to resin loading).

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (1-5 eq.) in the reaction solvent. In another vial, dissolve CuSO₄·5H₂O (0.1-0.5 eq.).

-

Reaction Initiation: Add the CuSO₄ solution to the resin suspension, followed immediately by the sodium ascorbate solution. The solution may turn a yellow-orange color, indicating the formation of the active Cu(I) species.

-

Incubation: Agitate the reaction mixture under an inert atmosphere at room temperature for 4-16 hours. Reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.

-

Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3x), a copper-chelating wash (e.g., 0.5% diethyldithiocarbamic acid sodium salt in DMF), DMF (3x), DCM (3x), and methanol (B129727) (3x).

-

Drying: Dry the resin under vacuum.

-

Cleavage and Deprotection: Cleave the final conjugated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O).

-

Purification: Purify the crude peptide conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Caption: Experimental workflow for peptide conjugation using this compound.

Caption: Workflow for biomimetic screening of GPCR ligands using a peptide library.

References

- 1. researchgate.net [researchgate.net]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. Click chemistry as a promising protocol for fluorogenic reactions: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 4. This compound | MPBA接头 | MCE [medchemexpress.cn]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

On-Resin Peptide Cyclization Using Fmoc-N-propargyl-MPBA: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced stability, target affinity, and cell permeability compared to their linear counterparts. On-resin cyclization is a highly efficient method for the synthesis of these molecules, as it minimizes intermolecular side reactions and simplifies purification. This document provides detailed application notes and protocols for the on-resin cyclization of peptides utilizing the Fmoc-N-propargyl-MPBA (4-(N-Fmoc-N-propargyl)aminomethyl-3-methoxy-phenoxybutyric acid) linker. This linker incorporates a propargyl group, which serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal click chemistry reaction. This methodology allows for the formation of a stable triazole linkage to cyclize the peptide.

Principle

The strategy involves the solid-phase synthesis of a linear peptide on a resin functionalized with the this compound linker. One of the amino acids in the peptide sequence is incorporated with an azide-functionalized side chain. Following the assembly of the linear peptide, an intramolecular CuAAC reaction is performed on the resin-bound peptide. This "click" reaction forms a covalent triazole bridge between the propargyl group of the linker and the azide (B81097) group of the amino acid side chain, resulting in the cyclized peptide. Finally, the cyclic peptide is cleaved from the solid support and purified.

Data Presentation

Table 1: Reagents and Materials for On-Resin Peptide Cyclization

| Reagent/Material | Supplier | Purpose |

| This compound | Various | Linker for solid support functionalization and cyclization |

| Rink Amide AM Resin | Various | Solid support for peptide synthesis |

| Fmoc-L-azido-amino acids (e.g., Fmoc-L-azidohomoalanine) | Various | Introduction of the azide functionality for cyclization |

| Standard Fmoc-protected amino acids | Various | Building blocks for the peptide chain |

| HBTU/HATU/PyBOP | Various | Coupling reagents for peptide bond formation |

| N,N-Diisopropylethylamine (DIPEA) | Various | Base for coupling and other reactions |

| Piperidine (B6355638) | Various | Reagent for Fmoc deprotection |

| N,N-Dimethylformamide (DMF) | Various | Solvent for washing and reactions |

| Dichloromethane (DCM) | Various | Solvent for washing and reactions |

| Copper(I) Bromide (CuBr) or Copper(I) Iodide (CuI) | Various | Catalyst for CuAAC reaction |

| L-Ascorbic acid sodium salt | Various | Reducing agent to maintain Cu(I) state |

| 2,6-Lutidine | Various | Base for CuAAC reaction |

| Trifluoroacetic acid (TFA) | Various | Reagent for cleavage of the peptide from the resin |

| Triisopropylsilane (TIS) | Various | Scavenger for cleavage reaction |

| Diethyl ether | Various | For precipitation of the cleaved peptide |

Table 2: Typical Reaction Parameters for On-Resin CuAAC Cyclization

| Parameter | Value | Notes |

| Linear Peptide Synthesis Scale | 0.1 - 0.5 mmol | |

| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min |

| Amino Acid Coupling | 3-5 eq. Fmoc-amino acid, 3-5 eq. coupling reagent, 6-10 eq. DIPEA | 1-2 hours |

| On-Resin CuAAC Cyclization | ||

| Copper(I) source | 1-2 eq. CuBr or CuI | Based on resin loading |

| Reducing Agent | 5-10 eq. Sodium Ascorbate (B8700270) | |

| Base | 10-20 eq. 2,6-Lutidine | |

| Solvent | DMF or DMSO/DMF mixture | |

| Reaction Time | 12-24 hours | Can be monitored by LC-MS analysis of a small cleavage sample |

| Temperature | Room Temperature | |

| Cleavage | 95% TFA, 2.5% TIS, 2.5% H₂O | 2-3 hours |

| Purity (Crude) | 60-85% | Sequence dependent |

| Yield (Isolated) | 15-40% | Sequence and purification dependent |

Experimental Protocols

Protocol 1: Attachment of this compound Linker to Rink Amide AM Resin

-

Resin Swelling: Swell Rink Amide AM resin (1 g, 0.5-0.8 mmol/g) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

-

Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF (10 mL). Agitate for 10 minutes. Drain and repeat the treatment for another 10 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

-

Linker Coupling:

-

Dissolve this compound (3 eq. relative to resin loading) and HBTU (3 eq.) in DMF (5 mL).

-

Add DIPEA (6 eq.) to the solution and pre-activate for 2 minutes.

-

Add the activated linker solution to the deprotected resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

-

-

Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a capping solution (e.g., acetic anhydride/pyridine/DCM) for 30 minutes.

-

Final Washing: Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL) and dry under vacuum.

Protocol 2: Solid-Phase Synthesis of the Linear Peptide

-

Resin Swelling: Swell the this compound functionalized resin in DMF (10 mL/g) for 1 hour.

-